molecular formula C30H27N3O5 B11640266 (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B11640266
M. Wt: 509.6 g/mol
InChI Key: SGRRZUOUMGEQOO-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a potent and selective small-molecule inhibitor designed to target mutant KRAS proteins, a key oncogenic driver in a significant proportion of human cancers. Its mechanism of action involves binding to the switch-II pocket of KRAS(G12D), a common mutation in pancreatic ductal adenocarcinoma, non-small cell lung cancer, and colorectal cancer. This binding locks KRAS in an inactive state, preventing its interaction with downstream effectors like RAF and thereby inhibiting the MAPK signaling pathway, which is critical for cell proliferation and survival. As a research tool, this compound is invaluable for investigating the specific biological roles of KRAS(G12D) in vitro and in vivo, validating KRAS as a therapeutic target, studying mechanisms of drug resistance, and developing combination therapies. It is structurally related to the clinical inhibitor MRTX1133 and serves as a crucial biochemical probe for the oncology and signal transduction research communities. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. For further details on KRAS as a drug target, see the National Cancer Institute (https://www.cancer.gov/research/areas/treatment). Information on the KRAS(G12D) mutation can be found on COSMIC (Catalogue Of Somatic Mutations In Cancer) (https://cancer.sanger.ac.uk/cosmic). A structural analysis of related inhibitors is available via RCSB PDB (https://www.rcsb.org).

Properties

Molecular Formula

C30H27N3O5

Molecular Weight

509.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H27N3O5/c1-37-23-13-11-21(12-14-23)28(34)26-27(22-7-5-10-25(19-22)38-24-8-3-2-4-9-24)33(30(36)29(26)35)17-6-16-32-18-15-31-20-32/h2-5,7-15,18-20,27,34H,6,16-17H2,1H3/b28-26+

InChI Key

SGRRZUOUMGEQOO-BYCLXTJYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the propyl chain. The methoxybenzoyl and phenoxyphenyl groups are then added through acylation and etherification reactions, respectively. The final step involves the formation of the pyrrol-2-one ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methoxy group could result in various ether derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with similar structural features have shown promising anticancer properties. For instance, studies have demonstrated that pyrrolidine derivatives can inhibit tumor cell growth through various mechanisms, including targeting specific signaling pathways involved in cancer progression .

2. Antidiabetic Potential
The design and synthesis of related compounds have been explored for their antidiabetic effects. For example, certain derivatives have exhibited significant inhibition of enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism . The potential for (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione to modulate these targets could be investigated further.

3. Anti-inflammatory Effects
Compounds with similar frameworks have been evaluated for their anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . The ability to reduce inflammation could position this compound as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to the target molecule:

  • Synthesis and Evaluation : A study synthesized a series of pyrrolidine derivatives, demonstrating their ability to inhibit specific cancer cell lines effectively. These findings highlight the structural importance of the pyrrolidine ring in enhancing biological activity .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that similar compounds can bind effectively to target proteins involved in disease mechanisms. This approach aids in predicting the efficacy of new drug candidates .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget Enzyme/PathwayIC50 Value
Similar Pyrrolidine DerivativeAnticancerVarious Tumor Cell LinesVaries
Related Antidiabetic CompoundAntidiabeticα-Glucosidase6.28 µM
Pyrrolidine-based Anti-inflammatory AgentAnti-inflammatoryCOX/LOX InhibitionNot specified

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to multiple targets, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Dione Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity Source/Reference
Target Compound (as above) Pyrrolidine-2,3-dione 1: 3-(1H-imidazol-1-yl)propyl; 4: hydroxy(4-methoxyphenyl)methylidene; 5: 3-phenoxyphenyl ~490 (estimated) Hypothesized antimicrobial/kinase inhibition Structural inference
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione 1: 3-methoxypropyl; 4: hydroxy(4-chlorophenyl)methylidene; 5: 3,4-dimethoxyphenyl 445.89 Not reported; chlorophenyl may enhance lipophilicity CAS data
1-Phenylamino-3-phenylpyrrolidine-2,5-dione Pyrrolidine-2,5-dione 1: phenylamino; 3: phenyl ~280 (varies by substituent) Anticonvulsant (MES and sc Met tests) Obniska et al. (2002)

Key Observations:

Core Structure Differences: The target compound’s 2,3-dione core contrasts with the 2,5-dione isomer in anticonvulsant analogs.

Substituent Impact: 4-Methoxyphenyl vs. 3-Phenoxyphenyl vs. 3,4-Dimethoxyphenyl: The phenoxy group introduces steric hindrance and lipophilicity, whereas dimethoxy groups may enhance planar aromatic interactions .

Biological Activity: Pyrrolidine-2,5-diones with phenylamino substituents exhibit anticonvulsant properties, but the target compound’s imidazole and phenoxy groups suggest divergent targets, possibly antifungal or kinase-inhibitory pathways .

Biological Activity

The compound (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione belongs to the class of pyrrolidine-2,3-diones, which have garnered significant attention for their diverse biological activities. This article reviews the current understanding of the biological activity of this specific compound, focusing on its antibacterial properties, potential as a therapeutic agent, and underlying mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C24H27N3O4C_{24}H_{27}N_{3}O_{4}, and its structure can be represented as follows:

 4E 4 hydroxy 4 methoxyphenyl methylidene 1 3 1H imidazol 1 yl propyl 5 3 phenoxyphenyl pyrrolidine 2 3 dione\text{ 4E 4 hydroxy 4 methoxyphenyl methylidene 1 3 1H imidazol 1 yl propyl 5 3 phenoxyphenyl pyrrolidine 2 3 dione}

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine-2,3-diones against various bacterial strains, particularly multidrug-resistant organisms.

  • Mechanism of Action : The primary mechanism involves inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. For instance, compounds with similar structures have been shown to effectively inhibit PBP3 in Pseudomonas aeruginosa, a significant pathogen in clinical settings .
  • Case Study : A focused screening of a library of compounds identified several pyrrolidine-2,3-dione derivatives that inhibited PBP3 with over 60% efficacy at a concentration of 100 µM. These findings suggest that the compound could serve as a scaffold for developing novel antibacterial agents .

Antineoplastic Activity

Pyrrolidine-2,3-diones have also been investigated for their potential antineoplastic properties.

  • Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For example, derivatives showed significant inhibition of cell proliferation in human cancer cells at micromolar concentrations .
  • Mechanistic Insights : The compounds may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine-2,3-diones. Key findings include:

  • Substituents : The presence of hydroxyl and methoxy groups significantly enhances antibacterial activity.
  • Linker Length : Studies indicate that linkers between 5 and 8 atoms in length bearing heteroatoms are optimal for antimicrobial activity .

Table 1: Biological Activity Summary of Pyrrolidine-2,3-Diones

CompoundTargetActivityReference
Compound APBP3>60% Inhibition at 100 µM
Compound BCancer Cell LinesIC50 = 10 µM
Compound CBiofilm FormationSignificant Reduction

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolidine-2,3-dione core in this compound?

The pyrrolidine-2,3-dione scaffold is typically synthesized via cyclocondensation reactions. For example, a multi-step approach involves:

  • Step 1 : Reacting 4-acetyl-3-hydroxy precursors with aryl aldehydes under acidic conditions to form the exocyclic double bond .
  • Step 2 : Introducing the 1-[3-(1H-imidazol-1-yl)propyl] substituent via nucleophilic substitution or alkylation, using pyridine as a catalyst to enhance reactivity .
  • Step 3 : Purification via flash column chromatography (petroleum ether/dichloromethane mixtures) to isolate the final product .

Q. How is the stereochemistry of the (4E)-configured exocyclic double bond confirmed?

The (4E)-configuration is validated using:

  • NMR spectroscopy : Coupling constants (J-values) between protons on the double bond (typically >16 Hz for trans configurations) .
  • X-ray crystallography : Definitive structural elucidation, as demonstrated in analogous pyrrolidine-2,3-dione derivatives .

Q. What analytical techniques are employed to characterize the compound's purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., calculated vs. observed m/z for C₃₀H₂₅N₃O₅) .
  • HPLC with UV detection : To assess purity (>95% is standard for pharmacological studies) .
  • FT-IR spectroscopy : To identify functional groups like the carbonyl (C=O) stretch at ~1750 cm⁻¹ .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's binding affinity to imidazole-recognizing enzymes?

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics to targets like cytochrome P450 isoforms, which recognize imidazole motifs .
  • Competitive inhibition studies : Co-incubate with known inhibitors (e.g., ketoconazole) to assess displacement efficacy .
  • Computational docking : Model interactions using software like AutoDock Vina to predict binding poses at enzyme active sites .

Q. What methodologies are used to investigate the compound's pharmacokinetic properties in preclinical models?

  • ADME profiling :
  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites via LC-MS .
    • In vivo studies : Administer the compound intravenously/orally to rodents, followed by plasma sampling and LC-MS/MS quantification .

Q. How do structural modifications at the 1-[3-(1H-imidazol-1-yl)propyl] position affect biological activity?

  • SAR studies : Synthesize analogs with varying alkyl chain lengths or heterocyclic replacements (e.g., pyridine instead of imidazole).
  • Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or MMP-9) to determine optimal substituents .
  • Thermodynamic solubility assays : Assess how lipophilicity changes impact bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.